molecular formula C21H17Cl2NO4S B3079200 Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate CAS No. 1062213-81-3

Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate

Cat. No.: B3079200
CAS No.: 1062213-81-3
M. Wt: 450.3 g/mol
InChI Key: HYGAZJLADQODNT-UHFFFAOYSA-N
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Description

Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate is a complex organic compound that features a biphenyl core substituted with chlorine atoms and a sulfonamide group

Scientific Research Applications

Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.

    Sulfonamide Formation: The chlorinated biphenyl is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The chlorine atoms on the biphenyl core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl core and sulfonamide group are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a single benzene ring.

    2,4’-Dichlorobiphenyl: A biphenyl derivative without the sulfonamide and ester groups.

    Sulfanilamide: A sulfonamide compound without the biphenyl and ester groups.

Uniqueness

Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate is unique due to its combination of a biphenyl core, chlorine substituents, a sulfonamide group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it versatile for various applications.

Properties

IUPAC Name

ethyl 3-[[4-(2,4-dichlorophenyl)phenyl]sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO4S/c1-2-28-21(25)15-4-3-5-17(12-15)24-29(26,27)18-9-6-14(7-10-18)19-11-8-16(22)13-20(19)23/h3-13,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGAZJLADQODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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